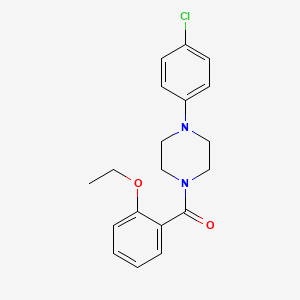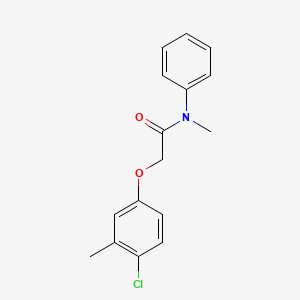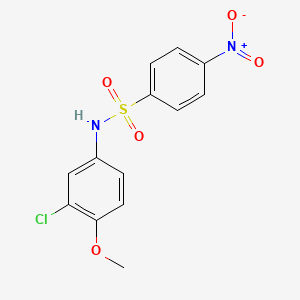
N-2-adamantyl-3-chloro-4-ethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-2-adamantyl-3-chloro-4-ethoxybenzamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the adamantane family, which is a class of compounds that are known for their unique structural properties. N-2-adamantyl-3-chloro-4-ethoxybenzamide has been synthesized using various methods and has been found to exhibit promising biological activities.
科学的研究の応用
N-2-adamantyl-3-chloro-4-ethoxybenzamide has been found to exhibit promising biological activities. It has been shown to have antiviral, anticancer, and anti-inflammatory properties. In addition, it has been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
作用機序
The mechanism of action of N-2-adamantyl-3-chloro-4-ethoxybenzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins. For example, it has been shown to inhibit the activity of the proteasome, which is a complex that is involved in the degradation of proteins. In addition, it has been found to inhibit the activity of certain kinases, which are enzymes that are involved in cell signaling pathways.
Biochemical and Physiological Effects:
N-2-adamantyl-3-chloro-4-ethoxybenzamide has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, which is a process of programmed cell death. It has also been found to inhibit cell proliferation and migration. In addition, it has been shown to reduce the production of pro-inflammatory cytokines, which are molecules that are involved in the immune response.
実験室実験の利点と制限
N-2-adamantyl-3-chloro-4-ethoxybenzamide has several advantages for lab experiments. It is relatively easy to synthesize and is stable under a variety of conditions. In addition, it has been found to exhibit promising biological activities, making it a potential candidate for drug development. However, there are also some limitations to using N-2-adamantyl-3-chloro-4-ethoxybenzamide in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to predict its effects on biological systems. In addition, it may have off-target effects that could interfere with experimental results.
将来の方向性
There are several future directions for research on N-2-adamantyl-3-chloro-4-ethoxybenzamide. One area of research could focus on elucidating its mechanism of action and identifying its molecular targets. This could provide valuable insights into its biological activities and potential applications. Another area of research could focus on optimizing its chemical structure to improve its potency and selectivity. In addition, further research could be conducted to explore its potential applications in the treatment of various diseases, such as cancer and neurodegenerative diseases.
Conclusion:
N-2-adamantyl-3-chloro-4-ethoxybenzamide is a promising chemical compound that has potential applications in scientific research. It has been found to exhibit antiviral, anticancer, and anti-inflammatory properties, and has potential applications in the treatment of neurodegenerative diseases. While there are still some limitations to using this compound in lab experiments, further research could provide valuable insights into its mechanism of action and potential applications.
合成法
N-2-adamantyl-3-chloro-4-ethoxybenzamide can be synthesized using various methods. One of the most common methods is the reaction of 2-adamantanone with 3-chloro-4-ethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and produces a white crystalline product.
特性
IUPAC Name |
N-(2-adamantyl)-3-chloro-4-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClNO2/c1-2-23-17-4-3-13(10-16(17)20)19(22)21-18-14-6-11-5-12(8-14)9-15(18)7-11/h3-4,10-12,14-15,18H,2,5-9H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRAUZNVNWXERDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2C3CC4CC(C3)CC2C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4-ethoxy-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{5-[(2-methylbenzyl)thio]-1H-tetrazol-1-yl}benzamide](/img/structure/B5763063.png)
![2-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}benzoic acid](/img/structure/B5763077.png)
![2-[(4-bromophenyl)thio]-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5763082.png)
![1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]piperidine](/img/structure/B5763083.png)

![4-{[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B5763097.png)


![N-[4-(acetylamino)-2-methylphenyl]-2-phenylacetamide](/img/structure/B5763116.png)


![N'-[1-(3-nitrophenyl)ethylidene]-5,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carbohydrazide](/img/structure/B5763146.png)
![methyl 4-{5-[(2-amino-2-oxoethyl)thio]-1H-tetrazol-1-yl}benzoate](/img/structure/B5763153.png)